molecular formula C18H14N4OS B186289 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 5087-78-5

6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B186289
CAS RN: 5087-78-5
M. Wt: 334.4 g/mol
InChI Key: KYNPYQOAJITDPY-UHFFFAOYSA-N
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Description

6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not yet fully understood. However, studies have shown that the compound exhibits potent inhibitory activity against various enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase. This suggests that the compound may have potential therapeutic applications in the treatment of diseases such as Alzheimer's, diabetes, and cancer.

Biochemical And Physiological Effects

Studies have shown that 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits significant antioxidant activity, which may help protect against oxidative stress-induced damage. Additionally, the compound has been reported to exhibit anti-inflammatory activity, which may help alleviate inflammation-associated diseases.

Advantages And Limitations For Lab Experiments

One of the key advantages of 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its ease of synthesis, which makes it readily available for use in various lab experiments. However, one of the limitations of the compound is its poor solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is the development of novel therapeutic agents based on the compound's inhibitory activity against enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase. Another direction is the exploration of the compound's potential applications in material science, such as the development of new catalysts and sensors.
In conclusion, 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has potential applications in various fields of research. Its ease of synthesis, inhibitory activity against enzymes, and antioxidant and anti-inflammatory properties make it a promising candidate for future research.

Synthesis Methods

The synthesis of 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-acetyl-5-methylthiophene-3-carboxylic acid in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in ethanol to obtain the desired product. This method has been reported to yield the compound in good to excellent yields.

Scientific Research Applications

6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in various fields of research. Some of the key areas of research include medicinal chemistry, drug discovery, and material science.

properties

CAS RN

5087-78-5

Product Name

6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

6-amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H14N4OS/c1-10-7-8-13(24-10)14-12(9-19)17(20)23-18-15(14)16(21-22-18)11-5-3-2-4-6-11/h2-8,14H,20H2,1H3,(H,21,22)

InChI Key

KYNPYQOAJITDPY-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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